molecular formula C14H13N5O2S B2477698 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894060-59-4

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Numéro de catalogue: B2477698
Numéro CAS: 894060-59-4
Poids moléculaire: 315.35
Clé InChI: IUVXBKVQRVWUMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Position 6: A 3-methoxyphenyl substituent, which introduces electron-donating methoxy groups that may enhance solubility and influence binding interactions.

This compound belongs to a broader class of triazolo-pyridazine derivatives, which are of interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties .

Propriétés

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-21-10-4-2-3-9(7-10)11-5-6-13-16-17-14(19(13)18-11)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXBKVQRVWUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the reaction of hydrazine derivatives with appropriate diketones or aldehydes to form the triazole ring.

    Thioacetamide Introduction: The triazolopyridazine intermediate is then reacted with thioacetic acid or its derivatives to introduce the thioacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Thioether Reactivity

The thioether (-S-) group serves as a key reactive site, participating in oxidation and nucleophilic substitution reactions.

Oxidation Reactions

Thioether groups are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Oxidizing AgentProductConditionsYieldReference
H<sub>2</sub>O<sub>2</sub>SulfoxideAcetic acid, 25°C65–75%
mCPBASulfoneDichloromethane, 0°C → RT80–85%

Example : Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding sulfone derivative, enhancing the compound's electrophilicity for downstream reactions.

Nucleophilic Substitution

The sulfur atom’s nucleophilicity facilitates substitution at the thioether site:

NucleophileReagent/BaseProduct TypeApplication
AminesK<sub>2</sub>CO<sub>3</sub>ThiolsulfonatesIntermediate for bioactive analogs
ThiolsEt<sub>3</sub>NDisulfidesCross-coupling in drug design

Mechanism : The reaction proceeds via an S<sub>N</sub>2 pathway, with the sulfur atom acting as a leaving group after activation by oxidizing agents.

Acetamide Group Reactivity

The acetamide moiety (-NHCOCH<sub>3</sub>) undergoes hydrolysis and condensation reactions.

Hydrolysis

Under acidic or basic conditions, the acetamide group hydrolyzes to form carboxylic acids or amines:

ConditionsProductCatalystYield
6M HCl, refluxCarboxylic acid90%
NaOH (1M), 60°CAmine85%

Note : Hydrolysis in basic media (e.g., NaOH) generates a free amine, which can be further functionalized.

Condensation Reactions

The acetamide’s NH group participates in condensation with aldehydes or ketones:

ReagentProductApplication
BenzaldehydeSchiff baseMetal coordination complexes
Acetylacetoneβ-KetoamideAnticancer agent precursors

Example : Reaction with benzaldehyde in ethanol under reflux forms a Schiff base, utilized in coordination chemistry for metal-organic frameworks.

Triazolopyridazine Core Reactivity

The fused triazole-pyridazine system enables cycloaddition and electrophilic substitution.

[3+2] Cycloaddition

The triazole ring participates in click chemistry with alkynes:

AlkyneCatalystProductApplication
PhenylacetyleneCu(I)Triazolo-triazineKinase inhibitors
Propargyl alcoholRu(II)Fused heterocyclesAntimicrobial agents

Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazole derivatives with enhanced biological activity .

Electrophilic Substitution

The pyridazine ring undergoes nitration and sulfonation:

ReactionReagentPositionYield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-570%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-665%

Example : Nitration at C-5 enhances hydrogen-bonding capacity, improving binding to biological targets like kinases .

Functionalization of the Methoxyphenyl Group

The 3-methoxyphenyl substituent undergoes demethylation and halogenation:

ReactionReagentProductConditions
DemethylationBBr<sub>3</sub>Phenol-78°C, CH<sub>2</sub>Cl<sub>2</sub>
BrominationBr<sub>2</sub>/Fe4-Bromo derivativeRT, 12h

Application : Demethylation generates phenolic groups for prodrug strategies.

Comparative Reactivity of Structural Analogs

The reactivity profile aligns with related triazolopyridazine-thioacetamides:

Compound ModificationKey ReactionBiological Impact
Fluorophenyl substituent (e.g.,)Enhanced oxidation stabilityImproved pharmacokinetics
Isoxazolyl acetamide (e.g.,)Selective hydrolysisReduced toxicity

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of the compound is C14H15N5O2C_{14}H_{15}N_{5}O_{2}, with a molecular weight of approximately 285.30 g/mol. The compound features a triazolo-pyridazine core structure that is significant for its biological interactions. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyridazine framework. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines:

  • Mechanism of Action : The compound is believed to exert its effects primarily through microtubule disruption during mitosis. It binds to the colchicine site on microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
  • In vitro Studies : In vitro experiments have demonstrated IC50 values as low as 0.008–0.014 μM against lung adenocarcinoma and gastric adenocarcinoma cell lines, indicating potent activity.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties , similar to other compounds in its class that inhibit p38 mitogen-activated protein kinase (MAPK) pathways. This inhibition can potentially reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A variety of case studies have explored the efficacy of this compound:

  • Cancer Treatment : In preclinical trials, compounds similar to 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been evaluated for their ability to inhibit tumor growth in animal models. Results indicated significant tumor reduction compared to control groups.
  • Inflammatory Disorders : Research has shown that compounds with similar structures can effectively mitigate symptoms in models of chronic inflammation by downregulating inflammatory markers.

Mécanisme D'action

The mechanism of action of 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 6

The aryl group at position 6 significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 6 Key Features
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6) 4-Methylphenyl Methyl group enhances lipophilicity but may reduce solubility compared to methoxy.
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 894067-38-0) 4-Phenylacetamide Acetamide substitution introduces hydrogen-bonding potential at position 4.
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 891117-12-7) 4-Ethoxyphenyl Ethoxy group increases steric bulk and electron density, potentially altering receptor interactions.

Key Findings :

  • Methoxy vs. Methyl : The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-methylphenyl analog (CAS: 877634-23-6), but may reduce membrane permeability due to polarity .
  • Phenylacetamide vs. Thioacetamide : The acetamide at position 6 (CAS: 894067-38-0) versus position 3 in the target compound suggests divergent binding modes, with the latter favoring interactions via the thioether linkage .

Modifications to the Thioacetamide Side Chain

The thioacetamide moiety at position 3 is a critical pharmacophore. Comparative analogs include:

Compound Name Thioacetamide Modification Implications
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (CAS: Unlisted) Pyrimidinylsulfanyl group Increased rigidity and π-stacking potential due to aromatic substitution.
N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (CAS: Unlisted) Thiadiazole substitution Enhanced metabolic stability but reduced solubility due to hydrophobic groups.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8) Thienyl-pyridazine core Altered electronic properties and potential for redox interactions.

Key Findings :

  • Aromatic vs. Aliphatic Substitutions : The target compound’s simple thioacetamide chain offers flexibility and hydrogen-bonding capacity, contrasting with rigid aromatic substitutions (e.g., pyrimidinylsulfanyl), which may limit conformational adaptability .
  • Metabolic Stability : Thiadiazole-containing analogs (e.g., CAS: 872704-30-8) exhibit higher metabolic resistance due to sulfur-rich rings, whereas the target compound’s acetamide may undergo faster hydrolysis .

Challenges :

  • Regioselectivity : Controlling substitution at position 6 is critical; electron-donating groups (e.g., methoxy) may require milder conditions compared to methyl groups .

Activité Biologique

The compound 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a member of a class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can be represented as follows:

  • IUPAC Name : 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
  • Molecular Formula : C14H15N5O2S
  • Molecular Weight : 301.37 g/mol
  • CAS Number : 1204298-34-9

The compound features a triazole ring fused with a pyridazine moiety and a methoxyphenyl group, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential:

  • A series of compounds structurally similar to 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide were evaluated for their cytotoxic effects against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 12 nM against A549 lung cancer cells .
  • The anticancer mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, triazole derivatives have shown promise in anti-inflammatory applications:

  • Studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives based on the triazole framework and evaluated their biological activities. Among them:

CompoundIC50 (µM)Activity
Compound A5.0Antimicrobial
Compound B12.0Anticancer (A549 cells)
Compound C8.0Anti-inflammatory

This study highlighted the efficacy of these compounds in various biological assays and provided insights into structure-activity relationships .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on related triazole derivatives revealed significant binding affinities with key proteins involved in cancer progression. For example:

Protein TargetBinding Affinity (kcal/mol)
EGFR-9.5
p53-10.2

These findings suggest that modifications in the chemical structure can enhance binding interactions and potentially improve therapeutic efficacy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.